molecular formula C17H14FN3O2 B11263720 N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide

N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide

Cat. No.: B11263720
M. Wt: 311.31 g/mol
InChI Key: KWAOCSMEHXPEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core fused with a benzamide moiety. The presence of fluorine and methyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Mechanism of Action

The mechanism of action of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,20,22)

InChI Key

KWAOCSMEHXPEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.